Predicted Lipophilicity Advantage: ~10-fold Higher XLogP3 vs the 4-Cyano Analog
The target compound exhibits a computed XLogP3 of 3.4 [1]. By comparison, the 4-cyano analog 4-cyano-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 887883-21-8) has a predicted XLogP3 of ~1.9 (estimated via XLogP3 3.0 method for C14H8N4O3) . The ~1.5 log-unit difference corresponds to an approximately 32-fold higher calculated octanol-water partition coefficient for the target compound, indicating substantially greater membrane permeability potential.
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | 4-Cyano analog: XLogP3 ~1.9 |
| Quantified Difference | ΔXLogP3 ≈ +1.5 (roughly 32-fold higher calculated partition coefficient) |
| Conditions | Computed by XLogP3 3.0 method; PubChem release 2025.09.15 for target; estimated for comparator. |
Why This Matters
Higher lipophilicity favors passive membrane permeability, which can be decisive when selecting oxadiazole probes for intracellular target engagement or CNS-penetrant screening cascades.
- [1] PubChem. Compound Summary for CID 4607818, XLogP3 (2025). View Source
